molecular formula C20H33ClN2O3 B6107101 N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B6107101
M. Wt: 384.9 g/mol
InChI Key: AJXHMPJZUCGZPD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and a methoxyphenoxy group. It is often used in chemical and biological studies due to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with 4-(chloromethyl)-2-methoxyphenol to form an intermediate. This intermediate is then reacted with cyclohexylamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in research settings where precise interactions and outcomes are required .

Properties

IUPAC Name

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3.ClH/c1-20(2,3)22-19(23)14-25-17-11-10-15(12-18(17)24-4)13-21-16-8-6-5-7-9-16;/h10-12,16,21H,5-9,13-14H2,1-4H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHMPJZUCGZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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